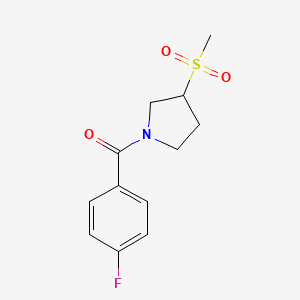

(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Description

(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a methylsulfonyl group and a 4-fluorophenyl methanone moiety. This structure combines electron-withdrawing (methylsulfonyl) and lipophilic (4-fluorophenyl) groups, which may enhance binding affinity to biological targets and influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

(4-fluorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3S/c1-18(16,17)11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPVNHSGKYNXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 3-(methylsulfonyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

The compound has been investigated for its role as a potential drug candidate due to its structural similarity to known pharmacophores. Its unique combination of functional groups allows it to interact with various biological targets.

2. Enzyme Inhibition:

Research indicates that derivatives of this compound may serve as inhibitors for specific enzymes, including those involved in metabolic pathways such as glucocorticoid metabolism. For instance, compounds with similar structures have shown promise in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is crucial for managing conditions like diabetes and obesity .

3. Anticancer Activity:

Studies have suggested that modifications of the compound can enhance its anticancer properties. The incorporation of the methylsulfonyl group has been linked to improved efficacy against certain cancer cell lines by disrupting cellular signaling pathways .

Case Studies

Case Study 1: Antidiabetic Potential

A study published in Diabetes Care demonstrated that compounds structurally related to (4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone exhibited significant reductions in blood glucose levels in animal models. These findings suggest that the compound could be further explored as a therapeutic agent for diabetes management .

Case Study 2: Anticancer Research

In another investigation, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that some derivatives exhibited potent activity, leading to apoptosis in cancer cells, thereby highlighting the compound's potential as an anticancer agent .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and metabolic stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3)

- Structural Differences: The pyrrolidine ring in this compound is substituted at the 2-position with a 3-methylpyridinyl group, compared to the 3-methylsulfonyl substituent in the target compound. The aryl group is phenyl (non-fluorinated) versus 4-fluorophenyl.

- Implications : The pyridinyl group may improve water solubility due to its basic nitrogen, while the methylsulfonyl group in the target compound could enhance hydrogen bonding and metabolic stability .

| Property | Target Compound | CAS 1242887-47-3 |

|---|---|---|

| Molecular Formula | C₁₂H₁₄FNO₃S | C₁₇H₁₈N₂O |

| Key Substituents | 3-Methylsulfonyl, 4-fluorophenyl | 2-(3-Methylpyridin-4-yl), phenyl |

| Potential Solubility | Moderate (sulfonyl enhances polarity) | Higher (pyridine enhances basicity) |

Pyrazolo-Pyrimidine and Chromenone Derivatives

Example: 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()

- Structural Differences: This compound integrates a chromenone core and a pyrazolo-pyrimidine scaffold, unlike the simpler pyrrolidine-methanone structure. The methylsulfonyl group is absent, replaced by fluorinated aromatic systems.

- Functional Implications: Chromenone derivatives often exhibit kinase inhibitory activity, while the target compound’s sulfonyl-pyrrolidine may favor interactions with transporters like GLUT4 .

Sulfonyl-Containing Analogues

(6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone ()

- Structural Differences : Features a piperidine-linked pyrazolo-pyrimidine core with a methanesulfonylphenyl group. The target compound lacks the pyrimidine system but shares the methylsulfonyl motif.

- Implications: The sulfonyl group in both compounds may improve target binding through polar interactions. However, the piperidine-pyrazolo-pyrimidine scaffold in likely targets kinases or GPCRs, whereas the pyrrolidine-methanone may engage transporters .

Key Research Findings and Trends

GLUT4 Modulation: Compounds with pyrrolidine-methanone scaffolds (e.g., ) show docking affinity to GLUT4, a glucose transporter implicated in metabolic disorders. The target compound’s fluorophenyl and sulfonyl groups may optimize binding to similar sites .

Metabolic Stability : Sulfonyl groups (as in the target compound) resist oxidative metabolism compared to ester or amide linkages in analogues like those in –4 .

Solubility Challenges : While pyridinyl substituents () enhance solubility, the target compound’s fluorophenyl group may reduce aqueous solubility, necessitating formulation adjustments .

Biological Activity

(4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, identified by the CAS number 1448075-57-7, is an organofluorine compound notable for its potential therapeutic applications. This compound features a fluorine atom, which enhances its binding affinity to biological targets, and a methylsulfonyl group that may influence its pharmacokinetic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The molecular formula of this compound is CHFNOS, with a molecular weight of 271.31 g/mol. Its structure includes a pyrrolidine ring substituted with a methylsulfonyl group and a 4-fluorophenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 271.31 g/mol |

| CAS Number | 1448075-57-7 |

The mechanism of action for this compound involves interactions with specific biological targets. The fluorine atom enhances the compound's lipophilicity and metabolic stability, facilitating better binding to enzymes or receptors involved in various biochemical pathways. The methylsulfonyl group may also contribute to the compound's solubility and overall pharmacological profile.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit cell proliferation in HeLa cells, suggesting potential applications in cancer therapy .

Analgesic and Anti-inflammatory Properties

The compound has been explored for its analgesic and anti-inflammatory effects. Preliminary studies suggest that it may modulate pain pathways and reduce inflammation, making it a candidate for further investigation in pain management therapies.

Comparison with Similar Compounds

When compared to structurally similar compounds such as (4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone and (4-Bromophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, this compound shows unique properties due to the presence of the fluorine atom. This substitution impacts metabolic stability and binding affinity, potentially leading to enhanced therapeutic effects .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Anticancer Activity : In vitro studies showed that this compound effectively inhibited the growth of cancer cell lines such as HeLa and Jurkat cells. The IC50 values indicated potent antiproliferative effects comparable to established chemotherapeutics .

- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a specific binding mechanism that could be exploited for drug development .

Q & A

Q. What synthetic methodologies are recommended for preparing (4-Fluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions. Key approaches include:

-

Friedel-Crafts Acylation : Reacting 4-fluorobenzoyl chloride with a pyrrolidine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the methanone core .

-

Sulfonation : Introducing the methylsulfonyl group via nucleophilic substitution using methylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

-

Optimization : Reaction yields (50–75%) depend on temperature control (reflux vs. RT), stoichiometry of reagents, and purification techniques (e.g., column chromatography).

Table 1 : Representative Synthetic Conditions for Analogous Compounds

Step Reagents/Conditions Yield Reference Acylation AlCl₃, CH₂Cl₂, 0°C → RT 60–75% Sulfonyl Incorporation CH₃SO₂Cl, K₂CO₃, DMF, 80°C 50–65%

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorophenyl (δ 7.2–7.8 ppm) and pyrrolidinyl protons (δ 2.5–3.5 ppm). ¹⁹F NMR confirms fluorophenyl substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₂H₁₃FNO₃S: 294.06 g/mol) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1680 cm⁻¹ (C=O) confirm functional groups.

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure. The methylsulfonyl group may cause respiratory irritation; monitor airborne particulates .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability .

- Dose-Response Analysis : Perform EC₅₀/IC₅₀ curves across multiple concentrations (e.g., 1 nM–100 µM) to confirm activity thresholds.

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside cell-based assays .

Q. What crystallographic strategies elucidate the compound’s 3D structure and conformational dynamics?

- Methodological Answer :

-

Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). The fluorophenyl and sulfonyl groups influence packing motifs and torsion angles .

-

Computational Modeling : Density Functional Theory (DFT) calculates bond lengths and electrostatic potential surfaces, corroborating experimental data .

Table 2 : Key Crystallographic Parameters for Analogous Methanones

Parameter Value (Å/°) Reference C=O Bond Length 1.21 ± 0.02 S–O Bond Length 1.44 ± 0.01

Q. How does the methylsulfonyl group modulate pharmacokinetic properties in preclinical models?

- Methodological Answer :

- In Vitro ADME : Assess metabolic stability using liver microsomes (e.g., human/rat) and CYP450 inhibition assays. Sulfonyl groups enhance metabolic resistance compared to hydroxyl analogs .

- Permeability : Conduct Caco-2 monolayer assays; logP values (~2.5) suggest moderate blood-brain barrier penetration.

- In Vivo PK : Administer IV/PO doses in rodents. Sulfonyl-containing analogs show prolonged half-lives (t₁/₂ = 4–6 hrs) due to reduced renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.